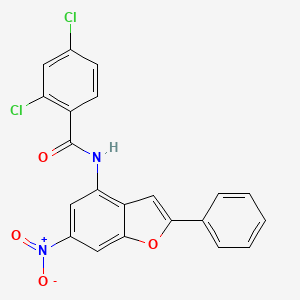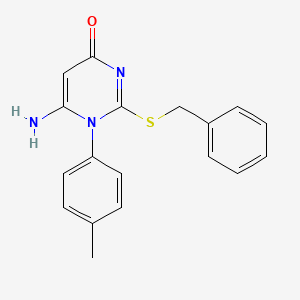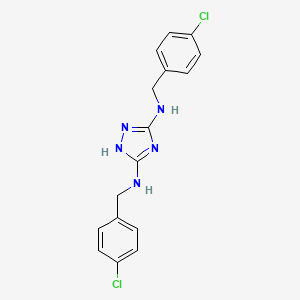
2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide
Overview
Description
2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. TAK-659 is a potent and selective inhibitor of the protein kinase BTK, which plays a critical role in the development and function of B cells and other immune cells.
Mechanism of Action
BTK is a cytoplasmic tyrosine kinase that is expressed in B cells, mast cells, and myeloid cells. BTK plays a critical role in the development and function of these cells by regulating various signaling pathways, including the B cell receptor (BCR) signaling pathway. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to the activation of various signaling pathways that promote B cell survival, proliferation, and differentiation. 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide inhibits BTK activity by binding to the ATP-binding site of the kinase domain, leading to the suppression of downstream signaling pathways.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has been shown to have potent biochemical and physiological effects in preclinical models of cancer, autoimmune diseases, and inflammatory disorders. In vitro studies have demonstrated that 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide inhibits B cell activation, proliferation, and survival by suppressing downstream signaling pathways, such as the NF-κB and AKT pathways. In vivo studies have shown that 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has potent antitumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors, by inducing apoptosis and inhibiting tumor growth. 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has also been shown to be effective in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and allergic rhinitis, by suppressing inflammation and immune responses.
Advantages and Limitations for Lab Experiments
2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has several advantages for lab experiments, including its potency, selectivity, and specificity for BTK inhibition. 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has been shown to be effective in various preclinical models of cancer, autoimmune diseases, and inflammatory disorders, making it a promising candidate for further development. However, 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has some limitations for lab experiments, including its solubility, stability, and toxicity. 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has poor solubility in aqueous solutions, which can limit its use in some assays. 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide also has limited stability in some formulations, which can affect its pharmacokinetics and pharmacodynamics. Finally, 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has some toxicity in animal models, which can limit its use in some studies.
Future Directions
There are several future directions for the development and application of 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide. First, 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide could be further optimized for pharmacokinetics and pharmacodynamics to improve its solubility, stability, and toxicity. Second, 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide could be tested in clinical trials for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. Third, 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide could be combined with other therapies, such as chemotherapy, immunotherapy, or targeted therapy, to enhance its efficacy and reduce toxicity. Fourth, 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide could be used as a tool compound to study the role of BTK in various biological processes, such as immune responses, inflammation, and cancer development. Finally, 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide could be further modified to develop new inhibitors of BTK with improved potency, selectivity, and specificity.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has been extensively studied in preclinical models of cancer, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide inhibits BTK activity and downstream signaling pathways, leading to the suppression of B cell activation, proliferation, and survival. In vivo studies have demonstrated that 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has potent antitumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. 2-(4-tert-butylphenoxy)-N-(5-iodo-2-pyridinyl)acetamide has also been shown to be effective in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus, and inflammatory disorders, such as asthma and allergic rhinitis.
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(5-iodopyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O2/c1-17(2,3)12-4-7-14(8-5-12)22-11-16(21)20-15-9-6-13(18)10-19-15/h4-10H,11H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCYWLJPVBNUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-{[(propionylamino)carbonothioyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B3501548.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}butanamide](/img/structure/B3501549.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B3501550.png)
![7-(4-bromophenyl)-8-(2-furylmethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3501557.png)
![N-{[1-(2-chloro-5-methylbenzyl)-4-piperidinyl]methyl}-N'-(2,4-dimethylphenyl)urea](/img/structure/B3501560.png)

![ethyl 5-acetyl-4-methyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3501582.png)
![2-{[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3501590.png)
![2-{3-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3501599.png)


![ethyl 4-amino-2-[(2-{[4-(4-morpholinyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B3501632.png)

![N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3501638.png)